Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate
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Overview
Description
The compound is a derivative of ethyl oxoacetate, which is an ester. It contains a pyrrolidine ring, which is a type of heterocycle, and a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the fluorophenyl group, and the ester group. The fluorine atom would be expected to have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or other reactions typical of esters. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Chemoselective Synthesis
Research has demonstrated the chemoselective synthesis capabilities of related ethyl 2-oxoacetate derivatives, highlighting the synthetic versatility of these compounds for generating a wide range of products with moderate to good yields. For example, Pretto et al. (2019) presented the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates from primary amines, achieving yields up to 87% (Pretto et al., 2019).
Crystal Structure and Molecular Docking
Further research includes the characterization of crystal structures and molecular docking studies of derivatives. For instance, the synthesis, characterization, and biological evaluation of a quinazolinone-based derivative showed potent cytotoxic activity against human cancer cell lines, underscoring the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).
Electrochromic Properties
Another study explored enhancing the electrochromic properties of conducting polymers via copolymerization with a compound containing the 4-fluorophenyl group, illustrating the potential for developing materials with varied color changes and applications in electrochromic devices (Türkarslan et al., 2007).
Bioanalytical Method Development
Nemani et al. (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor, showcasing the compound's stability under various conditions and its metabolite profiling, which is crucial for understanding its pharmacokinetics and drug development processes (Nemani et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c1-2-21-14(20)13(19)16-10-7-12(18)17(8-10)11-5-3-9(15)4-6-11/h3-6,10H,2,7-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKKSNLXCLPKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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